2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-13-4-5-15(19)14(9-13)16(22)21-10-11-2-1-3-12(8-11)17-20-6-7-23-17/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHHJORHVJPXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound, 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide, can be dissected into two primary precursors:
- 2,5-Dichlorobenzoic acid : Provides the acyl component for amide formation.
- 3-(Thiazol-2-yl)benzylamine : Supplies the amine nucleophile.
The convergent synthesis relies on a carbodiimide-mediated coupling reaction, a well-established protocol for amide bond construction.
Detailed Experimental Procedures
Materials and Equipment
- Reagents :
- Instrumentation :
- Rotary evaporator (Büchi R-300)
- High-resolution NMR spectrometer (Bruker Avance III HD 400 MHz)
Stepwise Synthesis Protocol
Activation of 2,5-Dichlorobenzoic Acid
- Dissolve 2,5-dichlorobenzoic acid (1.0 mmol) in anhydrous dichloromethane (40 mL).
- Add DMAP (0.125 mmol) and stir at room temperature for 10 minutes.
- Introduce DCC (1.0 mmol) and continue stirring for 30 minutes to form the activated intermediate.
Coupling with 3-(Thiazol-2-yl)Benzylamine
- Add 3-(thiazol-2-yl)benzylamine (0.75 mmol) dropwise to the reaction mixture.
- Monitor progress via thin-layer chromatography (TLC; hexane:ethyl acetate 7:3).
- After 4 hours, filter the mixture to remove DCU byproduct.
- Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (gradient elution with hexane/ethyl acetate).
Yield and Physical Properties
- Isolated Yield : 32–48% (dependent on stoichiometry and purification)
- Melting Point : 118–122°C (uncorrected)
- Appearance : White crystalline solid
Optimization of Reaction Parameters
Solvent Screening
Comparative studies using tetrahydrofuran (THF) and acetonitrile resulted in lower yields (<20%), attributed to poor solubility of the DCU byproduct. Dichloromethane achieved optimal results due to its non-polar nature and compatibility with carbodiimide chemistry.
Stoichiometric Ratios
A molar ratio of 1:1.3 (acid:amine) maximized yield, minimizing unreacted starting material. Excess DCC (1.5 eq.) led to side reactions, including over-activation of the carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C19H14Cl2N2OS : 408.0124
- Observed : 408.0121 [M+H]+
Comparative Analysis with Patent Methodologies
The synthesis mirrors protocols from CN103570643A, which details analogous couplings of substituted thiazolamines with benzoic acids. Key adaptations include:
- Amine Substrate : Replacement of 4-tert-butyl-5-(2-nitroethyl)thiazol-2-amine with 3-(thiazol-2-yl)benzylamine.
- Purification : Use of column chromatography instead of recrystallization to accommodate polar byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
DCU precipitation necessitated rigorous filtration to prevent co-crystallization with the product. Centrifugation (10,000 rpm, 10 minutes) improved phase separation.
Moisture Sensitivity
All reactions were conducted under nitrogen atmosphere to prevent hydrolysis of the activated intermediate.
Industrial-Scale Considerations
Cost Analysis
- DCC Replacement : N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) reduces DCU-related waste but increases reagent cost by 40%.
- Solvent Recovery : Dichloromethane was reclaimed via distillation (85% efficiency).
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can result in the formation of various substituted benzamides.
Scientific Research Applications
Antimicrobial Properties
One of the primary applications of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is its antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a mechanism of action that disrupts bacterial cell wall synthesis and inhibits protein synthesis.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression. This makes it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production and reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or benzamide portions can significantly affect potency and selectivity against target pathogens or cancer cells.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Increased antimicrobial potency |
| Alteration of benzamide substituents | Enhanced anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Cancer Cell Line Testing : In vitro tests on MCF-7 breast cancer cells showed that treatment with 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide with structurally related benzamide derivatives, emphasizing substituent patterns, biological activities, and applications:
Key Observations:
Substituent Position Effects: The position of chlorine atoms on the benzamide ring significantly impacts biological activity. For example, 2,4-dichloro substitution in ’s compound correlates with anti-inflammatory effects, whereas 3,5-dichloro substitution in Pronamide () is associated with herbicidal activity. The target compound’s 2,5-dichloro pattern may balance lipophilicity and electronic effects for pharmaceutical use . The thiazole moiety’s placement (directly on the amide vs. The benzyl-thiazole group in the target compound may enhance steric bulk compared to simpler thiazole-amides .
Biological vs. Industrial Applications :
- Thiazole-containing benzamides (e.g., , target compound) are often biologically active, while Pronamide () exemplifies agrochemical use. The semiconductor application in ’s compound highlights the versatility of thiazole-benzamide hybrids .
Synthetic Flexibility :
- S-cyclization () and condensation () routes dominate synthesis. Pronamide’s propargyl group introduces alkyne chemistry, which is absent in thiazole-based analogs .
Biological Activity
2,5-Dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide is a synthetic organic compound notable for its unique structural features, including a dichloro-substituted benzene moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains.
Structural Characteristics
The molecular formula of this compound is C13H10Cl2N2OS, with a molecular weight of approximately 315.20 g/mol. Its structure is characterized by:
- Dichloro Group: Enhances lipophilicity and biological activity.
- Thiazole Ring: Known for interactions with various biological targets.
- Benzamide Core: Provides a framework for further modifications.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | Comparison |
|---|---|---|
| Pseudomonas aeruginosa | 100 | Inferior to chloramphenicol (50) |
| Candida albicans | 200 | Inferior to nystatin (100) |
| Escherichia coli | 125 | Comparable to standard antibiotics |
The presence of the thiazole moiety suggests potential interactions with bacterial DNA gyrase, inhibiting its function and thereby exhibiting antibacterial activity .
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. This process is facilitated through:
- Caspase Activation: The compound activates caspases, crucial enzymes in the apoptosis pathway.
- Mitochondrial Disruption: It disrupts mitochondrial function, leading to cell death .
The molecular mechanism involves several key interactions:
- Enzyme Inhibition: The compound binds to the active site of bacterial DNA gyrase, preventing DNA replication.
- Cellular Interaction: It interacts with cellular proteins involved in apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that while the compound showed promising activity against certain bacteria, its effectiveness varied significantly compared to established antibiotics .
Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on cancer cell lines, the compound was tested for cytotoxicity. Results showed that it effectively reduced cell viability and induced apoptosis at concentrations as low as 50 µM .
Synthesis and Preparation
The synthesis of this compound typically involves:
- Formation of Thiazole Ring: Reaction of suitable precursors under basic conditions.
- Coupling Reaction: Benzylamine is coupled with the thiazole derivative using appropriate reagents to form the final product .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dichloro-N-(3-(thiazol-2-yl)benzyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-(thiazol-2-yl)benzylamine with 2,5-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in dichloromethane . Optimization requires precise control of temperature (20–25°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.1 for amine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, with characteristic peaks for the thiazole ring (δ 7.5–8.5 ppm) and benzamide carbonyl (δ ~165 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), while mass spectrometry (ESI-MS) confirms the molecular ion peak ([M+H]⁺ at m/z ~378) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against E. coli and S. aureus .
- Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Target interaction : Fluorescence-based binding assays with recombinant enzymes (e.g., kinases) to identify potential targets .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent choice, cell line variability). Standardize protocols using:
- Consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Meta-analysis of published data to identify trends or outliers .
Q. How can X-ray crystallography elucidate the structural basis of this compound’s bioactivity?
- Methodological Answer : Co-crystallize the compound with its target protein (e.g., a kinase) and solve the structure using SHELX software . Key parameters:
- Resolution : Aim for <2.0 Å to resolve halogen interactions (Cl atoms at 2.5-dichloro positions).
- Hydrogen bonding : Map interactions between the benzamide carbonyl and active-site residues .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions. Focus on:
- Electrostatic potential surfaces (EPS) to assess chlorine’s role in binding.
- Free energy calculations (MM-PBSA) to rank substituent effects (e.g., thiazole vs. pyridine) .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer : Employ formulation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
